molecular formula C13H12O B2674111 2-(Naphthalen-2-yl)propanal CAS No. 10522-23-3

2-(Naphthalen-2-yl)propanal

Cat. No.: B2674111
CAS No.: 10522-23-3
M. Wt: 184.238
InChI Key: MJNMZHAZYDYGMQ-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)propanal: is an organic compound with the molecular formula C13H12O . It is a derivative of naphthalene, characterized by the presence of a propanal group attached to the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-2-yl)propanal typically involves the Friedel-Crafts alkylation of naphthalene with propanal. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:

Naphthalene+PropanalAlCl3This compound\text{Naphthalene} + \text{Propanal} \xrightarrow{\text{AlCl}_3} \text{this compound} Naphthalene+PropanalAlCl3​​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(Naphthalen-2-yl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

2-(Naphthalen-2-yl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)propanal depends on its specific application. For instance, in biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

  • 2-(Naphthalen-2-yl)ethanol
  • 2-(Naphthalen-2-yl)acetic acid
  • 2-(Naphthalen-2-yl)propan-2-ol

Comparison: 2-(Naphthalen-2-yl)propanal is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its alcohol or acid counterparts.

Properties

IUPAC Name

2-naphthalen-2-ylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNMZHAZYDYGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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